Home > Products > Screening Compounds P144598 > N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide -

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide

Catalog Number: EVT-4353407
CAS Number:
Molecular Formula: C29H26N4O4
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. It acts by specifically inhibiting the activity of tyrosine kinases, particularly BCR-ABL, which is implicated in chronic myeloid leukemia. Imatinib is known to exist in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate, for improved pharmaceutical properties. []

Relevance: While Imatinib shares the benzamide core and a phenylamino group with the target compound, N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide, it significantly differs in the substitution pattern and the presence of a pyrimidine ring linked to the phenylamino group. This difference highlights the diverse structural modifications possible around the benzamide core to achieve specific biological activities. [, , , , ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, (S)-17b, is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits significant in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome (SKM-1) cells. Notably, it induces G1 cell cycle arrest and apoptosis, along with increased levels of acetyl-histone H3 and P21. []

Nilotinib

Compound Description: Nilotinib, chemically known as 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide, is another tyrosine kinase inhibitor primarily used as a second-line treatment for chronic myeloid leukemia. Its efficacy is attributed to its ability to bind to the inactive conformation of BCR-ABL, inhibiting its activity. Nilotinib hydrochloride monohydrate exists in various crystalline forms, including a novel nanosize weakly crystalline modification that shows improved solubility and bioavailability. []

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: ICA-105574 acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. It primarily functions by removing hERG channel inactivation, significantly shifting the voltage-dependence of inactivation. This action leads to a concentration-dependent shortening of the action potential duration. []

N-(4-Nitro-2-sulfamoylphenyl)malonamic Acid Methyl Ester and N-(4-Amino-2-sulfamoylphenyl)malonamic Acid Methyl Ester

Compound Description: These compounds are intermediates in the synthesis of Setorobubiru, a drug used in the treatment of hepatitis C. []

2-Amino-6-{amino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile Ethanol Monosolvate

Compound Description: This compound belongs to the neonicotinoid class of insecticides. Its crystal structure reveals a 1,4-dihydropyridine ring in a boat conformation stabilized by intramolecular and intermolecular hydrogen bonds. []

Ethyl 1-(4-Methylphenyl)-4-(4-methyphenylamino)-2,6-bis(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

Compound Description: This compound features a tetrahydropyridine ring adopting a distorted boat conformation with two 4-nitrophenyl substituents in axial positions. The structure is stabilized by intramolecular hydrogen bonding forming a virtual six-membered ring. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl]benzamide (AN-024)

Compound Description: AN-024 is synthesized using intermediates like (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]benzamide. []

Relevance: This compound shares the benzamide core and a substituted phenylamino group with N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide, but the presence of a trifluoromethylsulfonyl group and a pyrimidine ring linked to the phenylamino group in AN-024 makes it structurally distinct. This difference highlights the diverse structural modifications possible around the benzamide scaffold. []

4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]benzamide Methanesulfonate (Imatinib Mesylate)

Compound Description: Imatinib mesylate is a salt form of Imatinib, a tyrosine kinase inhibitor used in treating cancers like chronic myeloid leukemia. It exists in various crystalline forms, including a new η-modification with improved pharmaceutical properties. []

Relevance: Similar to Imatinib, Imatinib mesylate shares the benzamide core and a substituted phenylamino group with N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide. The presence of a pyrimidine ring linked to the phenylamino group and other specific substitutions in Imatinib mesylate differentiate it structurally and functionally from the target compound. [, , , ]

3-Z-[1-(4-(N-((4-Methylpiperazin-1-yl)methylcarbonyl)-N-methylamino)anilino)-1-phenylmethylene]-6-methoxycarbonyl-2-indolinone monoethanesulfonate

Compound Description: This compound acts as a receptor tyrosine kinase inhibitor and exists in a crystalline hemihydrate form. It is metabolized in the body. []

4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

Compound Description: This compound, along with its salts and monohydrate forms, exhibits specific pharmacological activities. [, ]

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This benzenesulfonic acid derivative is synthesized through an unexpected ring closure reaction and exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Relevance: Although this compound shares the phenylamino group with N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide, the presence of a thiadiazole ring, a triazole ring, and a sulfonic acid group differentiates its structure and function, placing it in a different chemical class. []

N-(2-{[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]amino}ethyl)-3,5-dinitro-benzamide

Compound Description: This naphthol derivative, synthesized using a three-component system, demonstrates biological activity. []

1-Methyl-2-({amino}methyl)-1H-benzimidazol-3-ium Picrate

Compound Description: This benzimidazole derivative, existing as a picrate salt, features two benzimidazole rings with a small dihedral angle between them. Its crystal structure shows weak aromatic π-π stacking interactions. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound contains a central eight-membered ring deviating from the ideal boat conformation due to steric hindrance. It exhibits intramolecular hydrogen bonding and intermolecular C-H⋯O hydrogen bonds in its crystal structure. []

3-Acetylamino-1-(phenyl-heteroaryl-aminocarbonyl or the phenyl-heteroaryl-carbonylamino) Benzene Derivative

Compound Description: This group of compounds are used for treating hyperproliferative disorders, including cancer. These derivatives can be structurally diverse, incorporating various heteroaryl groups and substituents. []

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propanamide and its Sodium Salt

Compound Description: This compound and its sodium salt act as prodrugs of COX-2 inhibitors, potentially useful for treating inflammation and related disorders. []

Relevance: Although this compound shares the phenylsulfonamide moiety with N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide, which contains a phenylamide group, the presence of an isoxazole ring, a propanamide group, and other substituents distinguishes it structurally and functionally, highlighting the role of specific functional groups in determining biological activity. []

{2-Phenyl-3-(tert-butylamino)-4-(tert-butyl-imino)-1-butene-1-yl}Ru2(CO)5

Compound Description: This organometallic complex features a diruthenium core bridged by a butenyl ligand, derived from a 1,4-diazabutadiene (DAB) ligand and an alkyne. It acts as a catalyst for the cyclotrimerization of alkynes. [, ]

Relevance: This compound represents a different chemical class from N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide due to its organometallic nature and the presence of a diruthenium core. Therefore, it is not considered structurally related to the target compound despite sharing some common functional groups like phenyl and tert-butyl groups. [, ]

Furanone Derivatives

Compound Description: A series of furanone derivatives (compounds 2-30) were evaluated for their potential as Eag-1 inhibitors in cancer cells using theoretical docking studies. The results suggest that some of these derivatives, particularly compounds 7, 12, 16, 20, 25, 26, 29, and 30, exhibit promising interactions with the Eag-1 protein and could be considered for further development as anticancer agents. []

Relevance: These furanone derivatives represent a different chemical class compared to N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide as they lack the core benzamide structure. While some shared functional groups like phenyl and amine groups may exist, the overall structural dissimilarity excludes them as closely related compounds. []

Pyridinylimidazole-Based Covalent JNK3 Inhibitors

Compound Description: This group of compounds are designed as covalent inhibitors targeting the JNK3 kinase, a potential therapeutic target for various diseases. A lead compound, acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1), and its derivatives were synthesized and evaluated for their inhibitory activity. The most potent compound, N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13), was further modified with a photolabile protecting group to achieve spatiotemporal control over its activity in live cells. []

2-[3-Hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853) and its Analogues

Compound Description: A-33853, a benzoxazole derivative, and its analogues were synthesized and evaluated for their antileishmanial activity. Some analogues, particularly compounds 14, 15, and 25, showed potent and selective activity against Leishmania donovani. []

Relevance: While A-33853 and its analogues share the benzamide group with N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide, the presence of a benzoxazole ring system and a pyridine ring in these analogues differentiates their structures and pharmacological profiles. This difference exemplifies how structural modifications on a common pharmacophore can lead to diverse biological activities. []

N-Fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine (Fmoc-N-Me-Tyr(t-Bu)-OH)

Compound Description: This Fmoc-protected amino acid is a valuable building block in peptide synthesis and biomaterial development. Its crystal structure reveals various noncovalent interactions, including hydrogen bonding and π-π stacking, influencing its self-assembly properties. []

Relevance: This compound belongs to a different chemical class compared to N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide. Despite sharing the amide group, the presence of a fluorenylmethoxycarbonyl group, a tyrosine residue, and other structural features makes it structurally and functionally distinct from the target compound. []

N-(Phenyl(piperidin-2-yl)methyl)benzamide Derivatives

Compound Description: This group of compounds, synthesized as pure optical isomers or diastereomers, exhibit diverse pharmacological activities due to their various substituents on the piperidine ring and benzamide core. []

Polyimides Based on 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride (FDAn) and Amide-Bridged Diamines

Compound Description: This class of polyimides, synthesized from FDAn and various aromatic diamines, shows desirable properties like optical transparency, high glass transition temperatures, and good dimensional stability, making them suitable for advanced optoelectronic applications. []

Relevance: While these polyimides contain multiple amide linkages within their polymeric structure, they differ significantly from N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide in terms of molecular size, structure, and function. The presence of a fluorene core, aromatic diamines, and the polymeric nature of these materials distinguishes them from the target compound, placing them in a different chemical class. []

SB-772077-B

Compound Description: SB-772077-B, chemically identified as 4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine, acts as a novel aminofurazan-based Rho kinase inhibitor. It demonstrates potent vasodilatory effects in the pulmonary vascular bed, suggesting potential therapeutic benefits for pulmonary hypertension. []

Relevance: SB-772077-B, despite containing an amide group, belongs to a different chemical class compared to N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide. The presence of a complex fused ring system incorporating imidazo[4,5-c]pyridine, oxadiazole, and pyrrolidine moieties makes it structurally distinct from the target compound. []

2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines

Compound Description: These compounds are ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors. They exhibit potent inhibitory activity against CDKs, suggesting their potential as anticancer agents. []

Relevance: This group of compounds belongs to a different chemical class compared to N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide. While both share an aromatic amine group, the presence of a thiazolo[4,5-h]quinazoline core and a variety of aryl substituents in these CDK inhibitors makes their structures and functions distinct from the target compound. []

(Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: This compound features a pyrazole ring core with phenyl and methyl-substituted benzene rings attached. The structure exhibits intramolecular hydrogen bonding and intermolecular π-π interactions. []

Amino Acid Sulfonamides Based on 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonyl Chloride

Compound Description: This class of compounds derives from the reaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with various amino acid methyl esters. These derivatives explore the incorporation of amino acid moieties into sulfonamide structures for potential biological applications. []

Relevance: These sulfonamide derivatives, despite containing a sulfonamide group, differ significantly in structure and function from N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide. The presence of an isochromenone ring, a sulfonyl chloride group, and the incorporation of various amino acid residues makes them structurally distinct from the target compound. []

N-[4-(Ethoxycarbonyl)-1-substitutedaryl-1,2,3-triazol-5-yl]-N'-phenylcarbodiimides and Their Derivatives

Compound Description: This series of carbodiimide derivatives, synthesized via the aza-Wittig reaction, exhibit moderate to good antibacterial activity against specific bacterial strains. []

Relevance: This group of compounds belongs to a different chemical class than N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide due to the presence of a carbodiimide group and a triazole ring. Despite sharing a phenyl group, their core structures and functional groups are distinct, leading to different biological activities. []

N-4-Substituted 1-(2-Arylethyl)-4-piperidinyl-N-phenylpropanamides

Compound Description: This series of compounds exhibits potent analgesic activity with a high safety margin, exceeding the potency of morphine and fentanyl. The derivatives vary in their substituents on the piperidine ring and the aryl group, influencing their onset, potency, and duration of action. []

((1-(4-Methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (VIId)

Compound Description: VIId is a novel compound designed as a potential acetylcholinesterase (AChE) inhibitor. Molecular docking and molecular dynamics simulation studies reveal its interactions with key residues in the AChE active site. Although it shows weaker inhibition compared to donepezil, its promising interactions warrant further investigation as a novel AChE inhibitor scaffold. []

Relevance: VIId belongs to a different chemical class compared to N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide due to the absence of a benzamide core. The presence of a pyridine ring, a piperidine ring, and a methoxyphenethyl group in VIId makes it structurally distinct from the target compound. []

4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one Derivatives

Compound Description: This series of quinolinone derivatives was synthesized and evaluated for anticancer activity. Compounds with a phenyl group at the C1 position and long-chain aliphatic or cyclic amines at the C3 position showed moderate cytotoxicity against the MDA-MB cell line. []

Relevance: This group of compounds differs significantly in structure and function from N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide. The presence of a quinolinone core, a hydroxypropyl group, and various substituted amino groups at the C3 position distinguishes these derivatives, highlighting the diverse chemical space explored in anticancer drug discovery. []

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and Related Compounds

Compound Description: This series of compounds, incorporating benzo[d]oxazole or benzo[d]thiazole moieties linked to a dioxaphosphepino[5,6-c]pyrazole core, was synthesized and characterized. []

Relevance: This group of compounds belongs to a different chemical class than N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide. The presence of a dioxaphosphepino[5,6-c]pyrazole core, benzo[d]oxazole/benzo[d]thiazole moieties, and urea/carboxamide groups distinguishes these compounds, illustrating the vast structural diversity in medicinal chemistry. []

Properties

Product Name

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide

IUPAC Name

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(2-phenylethylamino)benzamide

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C29H26N4O4/c1-32(25-10-6-3-7-11-25)29(35)22-12-15-24(16-13-22)31-28(34)23-14-17-26(27(20-23)33(36)37)30-19-18-21-8-4-2-5-9-21/h2-17,20,30H,18-19H2,1H3,(H,31,34)

InChI Key

DTTUZHNJXHNHBL-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)NCCC4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)NCCC4=CC=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.